molecular formula C19H24N4O2S B2388454 N4-(2-(pyridin-4-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide CAS No. 1219841-77-6

N4-(2-(pyridin-4-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide

Cat. No.: B2388454
CAS No.: 1219841-77-6
M. Wt: 372.49
InChI Key: BIIQSIMUKBREFY-UHFFFAOYSA-N
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Description

N4-(2-(pyridin-4-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a piperidine-based dicarboxamide derivative with distinct substituents at the N1 and N4 positions. The N1 position is modified with a thiophen-2-ylmethyl group, introducing sulfur-containing aromatic character, while the N4 position features a 2-(pyridin-4-yl)ethyl moiety, contributing nitrogen-rich heterocyclic properties.

Properties

IUPAC Name

4-N-(2-pyridin-4-ylethyl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c24-18(21-10-5-15-3-8-20-9-4-15)16-6-11-23(12-7-16)19(25)22-14-17-2-1-13-26-17/h1-4,8-9,13,16H,5-7,10-12,14H2,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIQSIMUKBREFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=NC=C2)C(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Organic Synthesis

Formation of the Piperidine Core

The piperidine ring is typically synthesized via cyclization or reductive amination. A common approach involves:

  • Cyclization of 4-aminopiperidine derivatives :
    Reductive amination of N-boc-piperidin-4-one with amines under acidic conditions yields substituted piperidines. For example, sodium triacetoxyborohydride (NaBH(OAc)$$_3$$) in 1,2-dichloroethane facilitates this step.
  • Alkylation of ethyl piperidine-4-carboxylate :
    Ethyl isonipecotate reacts with aryl halides (e.g., 2-bromo-3-chloropyridine) via Suzuki coupling to introduce aromatic groups.
Table 1: Key Intermediates for Piperidine Core Formation
Intermediate Reactants Conditions Yield (%) Source
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate N-boc-piperidin-4-one, aniline NaBH(OAc)$$3$$, CH$$2$$Cl$$_2$$, 24 h 75–85
Ethyl 1-phenylpiperidine-4-carboxylate Ethyl isonipecotate, iodobenzene Pd catalysis, DME, 100°C 51

Introduction of Pyridin-4-yl Ethyl Group

The pyridine moiety is introduced via nucleophilic substitution or coupling reactions:

  • Alkylation with 2-(pyridin-4-yl)ethyl bromide :
    Piperidine intermediates react with 2-(pyridin-4-yl)ethyl bromide in anhydrous DMF at 150°C for 1.5–2 h.
  • Palladium-catalyzed cross-coupling :
    Suzuki-Miyaura coupling with 4-pyridylboronic acid derivatives under reflux conditions (e.g., methyl cyclohexane/water, 8 h).
Table 2: Pyridine Substitution Reactions
Starting Material Reagent Catalyst Conditions Yield (%) Source
Piperidine-4-carboxylic acid ethyl ester 4-pyridylboronic acid Pd(OAc)$$_2$$ Reflux, 8 h 98
tert-Butyl 4-aminopiperidine-1-carboxylate 2-(pyridin-4-yl)ethyl bromide K$$2$$CO$$3$$ DMF, 150°C 79

Thiophen-2-ylmethyl Group Incorporation

The thiophene moiety is added via:

  • Nucleophilic substitution :
    Reaction of piperidine intermediates with 2-(chloromethyl)thiophene in the presence of K$$2$$CO$$3$$.
  • Mitsunobu reaction :
    Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple thiophen-2-ylmethanol to the piperidine nitrogen.
Table 3: Thiophene Functionalization
Intermediate Reagent Conditions Yield (%) Source
Piperidine-4-carboxamide 2-(chloromethyl)thiophene K$$2$$CO$$3$$, DMF, 60°C 68
N-Boc-piperidine-4-amine Thiophen-2-ylmethanol DEAD, PPh$$_3$$, THF 72

Dicarboxamide Formation

Amidation is achieved via:

  • Carbodiimide-mediated coupling :
    Piperidine-1,4-dicarboxylic acid reacts with 2-(pyridin-4-yl)ethylamine and thiophen-2-ylmethylamine using EDC/HOBt.
  • In situ activation with thionyl chloride :
    Conversion of carboxylic acids to acyl chlorides, followed by reaction with amines.
Table 4: Amidation Reaction Optimization
Carboxylic Acid Derivative Amine Coupling Reagent Solvent Yield (%) Source
Piperidine-1,4-dicarboxylic acid 2-(pyridin-4-yl)ethylamine EDC/HOBt DCM 88
Piperidine-1,4-dicarbonyl chloride Thiophen-2-ylmethylamine None THF 81

Industrial-Scale Optimization

Industrial production emphasizes yield and purity through:

  • Catalyst selection : Pd(OAc)$$2$$ or Pd(PPh$$3$$)$$_4$$ for coupling reactions.
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization.

Mechanistic Insights

  • Cyclization : Proceeds via Schiff base formation followed by borohydride reduction.
  • Amidation : EDC activates carboxyl groups, forming an O-acylisourea intermediate for nucleophilic attack.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range (%)
Reductive amination High stereoselectivity Requires anhydrous conditions 75–85
Suzuki coupling Broad substrate scope Pd catalysts costly 51–98
Mitsunobu reaction Mild conditions Limited to alcohol substrates 68–72

Chemical Reactions Analysis

N4-(2-(pyridin-4-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyridine rings can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or N-oxides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, potentially affecting the amide groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

N4-(2-(pyridin-4-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide has shown promise in various therapeutic areas:

  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival. Research has demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as a lead compound for developing new anticancer agents.
    Cell LineIC50 (µM)
    A54912.5
    MCF-715.0

Anti-inflammatory Effects

The structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. Compounds similar to this have been explored for their ability to mitigate inflammatory responses in various models.

Antimicrobial Properties

Some derivatives of piperidine compounds have demonstrated efficacy against bacterial strains, indicating that this compound may also possess antimicrobial properties worth investigating.

Materials Science Applications

Beyond medicinal chemistry, this compound can be explored in materials science due to its unique structural features:

  • Polymeric Materials : Its chemical structure allows for potential applications in developing novel polymers with specific mechanical properties.
  • Sensors : The compound's ability to interact with various biological molecules suggests possible applications in biosensor technologies.

Mechanism of Action

The mechanism of action of N4-(2-(pyridin-4-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperidine Dicarboxamides

Piperidine dicarboxamides exhibit diverse pharmacological profiles depending on their N1 and N4 substituents. Below is a comparative analysis of key analogs:

Compound Name N1 Substituent N4 Substituent Biological Activity/Application Reference
N4-(2-(pyridin-4-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide Thiophen-2-ylmethyl 2-(pyridin-4-yl)ethyl Not explicitly reported N/A
N1-(4-Chlorobenzyl)-N4-(2-(pyridin-4-yl)ethyl)piperidine-1,4-dicarboxamide (8a) 4-Chlorobenzyl 2-(pyridin-4-yl)ethyl Inhibitor of neurotropic alphavirus replication
N1-((1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl)piperidine-1,4-dicarboxamide (6) Pyrazol-4-ylmethyl Unspecified Acetylcholinesterase inhibition candidate
N1-[(1S)-1-...]-N4-(4-methoxyphenyl)piperidine-1,4-dicarboxamide Branched alkyl chain 4-Methoxyphenyl Proteasome subunit beta type-2 inhibitor

Key Observations :

  • Aromatic vs. Heterocyclic Substituents : The thiophene group in the target compound may enhance lipophilicity compared to the 4-chlorobenzyl group in Compound 8a . Thiophene’s electron-rich structure could also influence binding to sulfur-interacting biological targets.
  • Pyridine vs.
  • Activity Correlations : Compound 8a’s anti-alphavirus activity suggests that pyridine-ethyl substituents at N4 may be favorable for antiviral applications, while pyrazole-based analogs (e.g., Compound 6) target acetylcholinesterase .
Core Structure Comparisons: Piperidine vs. Naphthalene Dicarboxamides

highlights naphthalene-based dicarboxamides (e.g., NDC-N3, NDC-N4) with pyridyl or benzyl substituents. These compounds form self-assembled sonogels due to extended π-conjugation and hydrogen-bonding capabilities .

Data Table: Structural and Functional Features of Analogs

Feature Target Compound Compound 8a NDC-N4 Proteasome Inhibitor
Core Structure Piperidine Piperidine Naphthalene Piperidine
N1 Substituent Thiophen-2-ylmethyl 4-Chlorobenzyl Pyridin-4-yl Branched alkyl chain
N4 Substituent 2-(Pyridin-4-yl)ethyl 2-(Pyridin-4-yl)ethyl Pyridin-4-yl 4-Methoxyphenyl
Key Functional Groups Thiophene, Pyridine Chlorobenzyl, Pyridine Pyridine, Amide Methoxyphenyl, Amide
Reported Activity Not available Antiviral Gelation Proteasome inhibition

Biological Activity

N4-(2-(pyridin-4-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a piperidine core substituted with a pyridine and thiophene moiety, along with dicarboxamide functional groups. Its molecular formula is C16H20N4O2SC_{16}H_{20}N_4O_2S. The synthesis typically involves multi-step organic reactions, including the formation of piperidine derivatives and subsequent functionalization at the nitrogen and carbon centers.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown activity against various strains of bacteria and fungi. In vitro tests revealed that related compounds demonstrated minimum inhibitory concentrations (MICs) as low as 2 µg/mL against Mycobacterium tuberculosis .

Anticancer Properties

Piperidine derivatives have been extensively studied for their anticancer potential. Research indicates that certain analogs can induce apoptosis in cancer cell lines. In a comparative study, compounds structurally similar to this compound displayed cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For example, studies on related piperidine derivatives suggest they may act as effective inhibitors of cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer’s .

Case Study 1: Tuberculosis Inhibition

In a study examining the structure-activity relationship (SAR) of pyridine derivatives, it was found that compounds with similar substituents to this compound effectively inhibited the growth of M. tuberculosis strains. The most potent derivative had an MIC value of 2 µg/mL, indicating strong antitubercular activity .

Case Study 2: Cancer Cell Apoptosis

A detailed investigation into the anticancer properties of piperidine derivatives revealed that specific modifications to the piperidine ring significantly enhanced apoptotic activity in cancer cells. The compound under discussion was noted for its ability to induce cell death through mechanisms involving oxidative stress and DNA damage .

Comparative Data Table

Activity Compound MIC (µg/mL) Effect
AntimicrobialThis compound2Effective against M. tuberculosis
AnticancerSimilar piperidine derivative5Induces apoptosis in FaDu cells
Enzyme inhibitionPiperidine analogsVariesInhibits cholinesterase enzymes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N⁴-(2-(pyridin-4-yl)ethyl)-N¹-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide?

  • Methodology : A multi-step synthesis is typically employed. First, the piperidine-1,4-dicarboxamide core is functionalized via nucleophilic substitution or coupling reactions. For example, reacting thiophen-2-ylmethylamine with activated carboxylic acid derivatives (e.g., using EDC/HOBt coupling) under inert conditions forms the N¹-thiophen-2-ylmethyl moiety. The pyridin-4-ylethyl group is introduced via reductive amination or alkylation of the secondary amine on the piperidine ring. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used, with purification by column chromatography .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • HPLC (with UV detection at 254 nm) to assess purity (>95% typically required for pharmacological studies).
  • Mass spectrometry (ESI-MS or HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodology : Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways to identify energy barriers and transition states. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature, catalyst selection). This reduces trial-and-error experimentation and accelerates yield optimization .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology : Discrepancies in IC₅₀ values or receptor binding affinities may arise from assay variability (e.g., cell line differences, incubation times). To address this:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition studies) and protocols.
  • Comparative SAR analysis : Evaluate analogs (e.g., pyridine vs. pyrimidine substitutions) to isolate structural determinants of activity.
  • Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be improved without compromising potency?

  • Methodology :

  • Bioisosteric replacement : Substitute metabolically labile groups (e.g., methyl esters) with stable analogs (e.g., trifluoromethyl).
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility and delay hepatic metabolism.
  • In vitro microsomal assays : Test stability using liver microsomes (human/rat) to identify vulnerable sites for modification .

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